molecular formula C23H32N2O5 B4880438 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B4880438
M. Wt: 416.5 g/mol
InChI Key: RNVZUBLQONEXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is a psychoactive drug that has been studied for its potential therapeutic benefits, as well as its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. It is believed to act on the central nervous system by inhibiting the reuptake of serotonin and dopamine, two neurotransmitters that are involved in regulating mood and behavior. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to bind to certain receptors in the brain, including the 5-HT2A receptor, which is believed to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a relatively low toxicity and can be administered in small doses. However, there are also limitations to the use of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in laboratory experiments. Its mechanism of action is not fully understood, and its effects on the central nervous system can be difficult to measure accurately.

Future Directions

There are several future directions for the study of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the potential therapeutic benefits of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in the treatment of inflammatory diseases and depression and anxiety disorders. Another area of research is the development of new compounds that are based on the structure of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with 2,3,4-trimethoxybenzylamine in the presence of a reducing agent. The resulting product is then treated with piperazine to form 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The synthesis of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic benefits in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-7-9-20(27-2)18(14-19)16-25-12-10-24(11-13-25)15-17-6-8-21(28-3)23(30-5)22(17)29-4/h6-9,14H,10-13,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVZUBLQONEXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

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